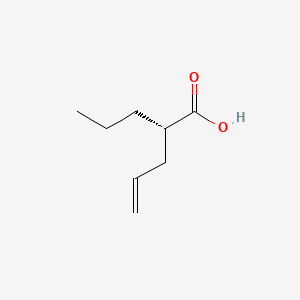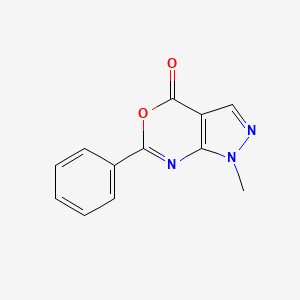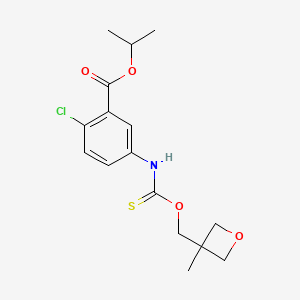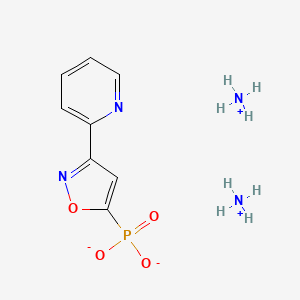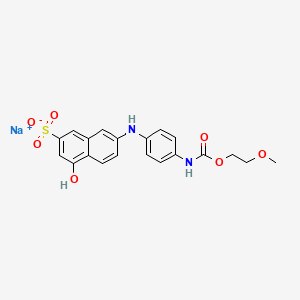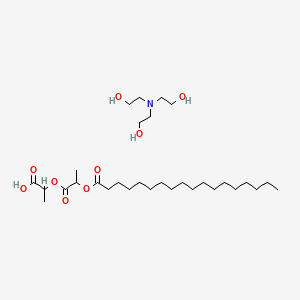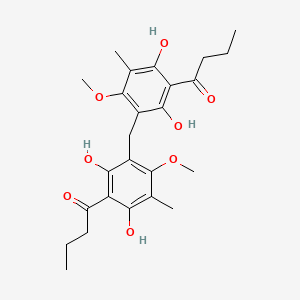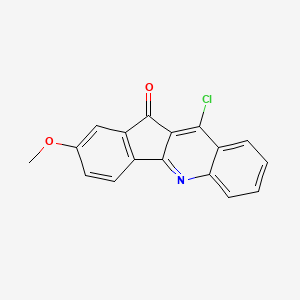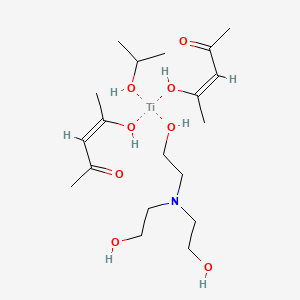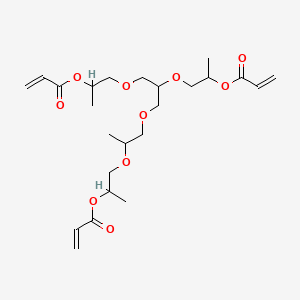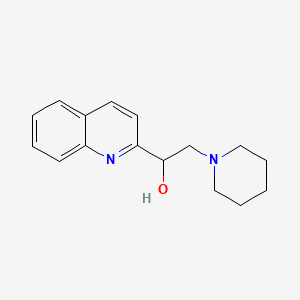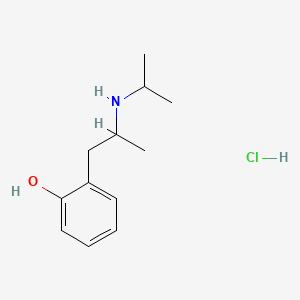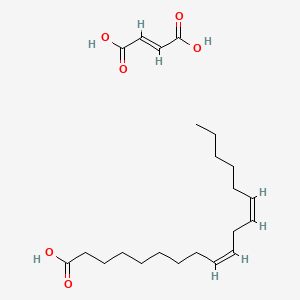
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleic acid fumaric acid modified is a compound derived from the modification of linoleic acid and fumaric acid. Linoleic acid is an omega-6 fatty acid commonly found in vegetable oils, while fumaric acid is a dicarboxylic acid used in food and industrial applications. The modification of these acids aims to enhance their properties and expand their applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid fumaric acid modified typically involves the esterification of linoleic acid with fumaric acid. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction can be carried out in a solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of linoleic acid fumaric acid modified involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient catalysts and advanced separation techniques ensures the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Linoleic acid fumaric acid modified undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxyl groups.
Reduction: The carboxylic groups in fumaric acid can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, diols.
Substitution: Ester derivatives, amides.
Wissenschaftliche Forschungsanwendungen
Linoleic acid fumaric acid modified has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and coatings.
Wirkmechanismus
The mechanism of action of linoleic acid fumaric acid modified involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various receptors and enzymes, modulating inflammatory responses and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic acid fumaric acid modified: Similar in structure but derived from oleic acid.
Stearic acid fumaric acid modified: Derived from stearic acid, with different physical properties.
Palmitic acid fumaric acid modified: Derived from palmitic acid, used in different industrial applications.
Uniqueness
Linoleic acid fumaric acid modified is unique due to its combination of omega-6 fatty acid properties with the reactivity of fumaric acid
Eigenschaften
CAS-Nummer |
68037-30-9 |
|---|---|
Molekularformel |
C22H36O6 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8)/b7-6-,10-9-;2-1+ |
InChI-Schlüssel |
HYZXPRRHBQXSCM-SUSXBYIYSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
